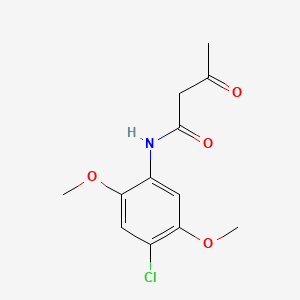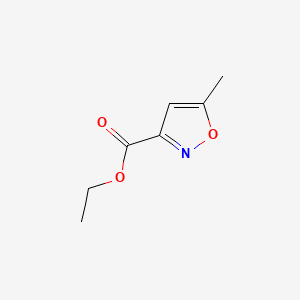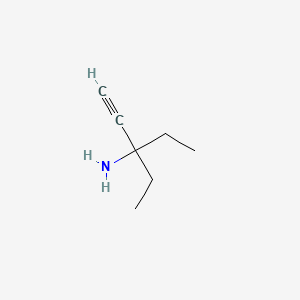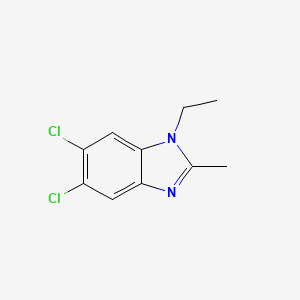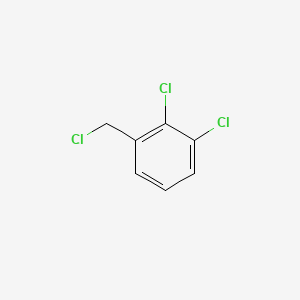
5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Thiadiazoles are known to possess a wide range of biological activities, and their derivatives are often explored for drug development. The presence of both amino and carboxamide groups in this compound suggests it could interact with various biological targets, potentially offering therapeutic benefits.
Synthesis Analysis
The synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives, which are structurally related to the compound , has been described using a solution-phase parallel synthesis approach. This method involves the initial cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, followed by oxidation and substitution reactions to yield the desired 5-amino-substituted thiadiazoles . Another approach for synthesizing similar compounds involves solid-phase parallel synthesis, starting with resin-bound carboxamidine thioureas and proceeding through cyclization, N-alkylation or N-acylation, and resin cleavage to produce variously functionalized 1,2,4-thiadiazoles . These methods provide a general framework for the synthesis of thiadiazole derivatives, which could be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is crucial for the compound's biological activity and can be modified with various substituents to enhance its properties. The specific compound mentioned includes an aminophenyl and a methylphenyl group, which could influence its binding affinity and selectivity towards biological targets. The molecular structure is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group can participate in the formation of Schiff's bases, as seen in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . These reactions are important for creating a diverse array of compounds with potential biological activities. The carboxamide group also offers a site for chemical modification, which can be exploited to produce compounds with specific pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. These properties, including solubility, melting point, and stability, are essential for determining the compound's suitability as a drug candidate. The presence of both polar and nonpolar groups within the compound suggests it may have favorable solubility characteristics for biological applications. Additionally, computational studies, such as ADMET predictions, are often performed to assess the drug-like behavior of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles .
Propriétés
IUPAC Name |
5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-10-2-8-13(9-3-10)18-14(21)16-20-19-15(22-16)11-4-6-12(17)7-5-11/h2-9H,17H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGFBSLIPZFYSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-aminophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

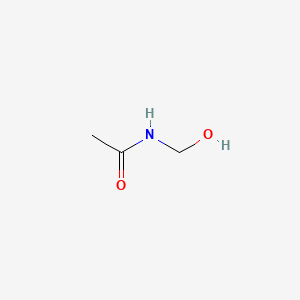
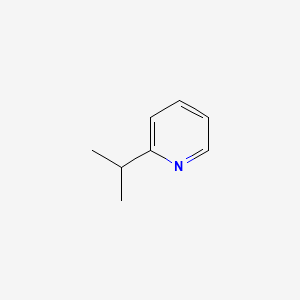



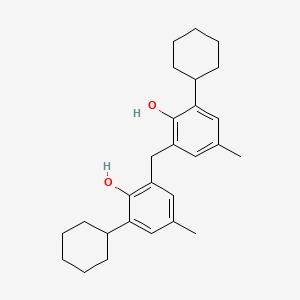

![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)
